1-Bromo-2-methoxy-2-methylpropane
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Overview
Description
1-Bromo-2-methoxy-2-methylpropane is an organic compound with the molecular formula C₅H₁₁BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propane backbone.
Mechanism of Action
Target of Action
1-Bromo-2-methoxy-2-methylpropane is a synthetic reagent . The primary targets of this compound are typically organic molecules that it reacts with during various chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its ability to act as a synthetic reagent in chemical reactions . For instance, it can be used for the preparation of 1-ethyl-1,3-isobutylimidazolium bromide by reaction with 1-ethylimidazole .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reactions it is used in. As a synthetic reagent, it can participate in a variety of chemical reactions, each of which may involve different biochemical pathways .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the particular reaction and the compounds involved.
Preparation Methods
1-Bromo-2-methoxy-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of isobutanol with phosphorus tribromide. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Another method involves the use of hydrobromic acid and sulfuric acid, where isobutanol is reacted with these acids to produce the compound .
Chemical Reactions Analysis
1-Bromo-2-methoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2-methoxy-2-methylpropane is used in various scientific research applications, including:
Synthetic Chemistry: It serves as a reagent in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-oxygen bonds.
Pharmaceutical Research: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Material Science: It is used in the preparation of specialized materials, including polymers and resins, due to its ability to introduce functional groups into the polymer backbone.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-bromo-2-methoxy-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDQRVLOJJCCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448332 |
Source
|
Record name | 1-Bromo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-21-7 |
Source
|
Record name | 1-Bromo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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